REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[CH:9]=[N:10][C:11]2[C:16]([C:17]=1[Br:18])=[CH:15][C:14]([O:19][CH3:20])=[CH:13][CH:12]=2)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[NH2:7][C:8]1[CH:9]=[N:10][C:11]2[C:16]([C:17]=1[Br:18])=[CH:15][C:14]([O:19][CH3:20])=[CH:13][CH:12]=2
|
Name
|
|
Quantity
|
22.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC=1C=NC2=CC=C(C=C2C1Br)OC)=O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried at 40° C. in vacuo overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=NC2=CC=C(C=C2C1Br)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.46 g | |
YIELD: PERCENTYIELD | 101% | |
YIELD: CALCULATEDPERCENTYIELD | 101.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |